Citraconic anhydride

Catalog No.
S603472
CAS No.
616-02-4
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citraconic anhydride

CAS Number

616-02-4

Product Name

Citraconic anhydride

IUPAC Name

3-methylfuran-2,5-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3

InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC1=O

Solubility

SOL IN ALCOHOL, ETHER, ACETONE

Synonyms

2-methylmaleic anhydride, citraconic anhydride

Canonical SMILES

CC1=CC(=O)OC1=O

Organic Synthesis

  • Preparation of Bicyclic Pyrrolidines: Citraconic anhydride reacts with diamines to form bicyclic pyrrolidine derivatives, which are valuable building blocks for organic synthesis and drug discovery .
  • Synthesis of Maleimides: Citraconic anhydride can be converted into maleimides, another class of important building blocks in organic synthesis and used in developing new materials and pharmaceuticals .
  • Preparation of Co- and Terpolymers: Due to its reactive double bond, citraconic anhydride can be incorporated into co- and terpolymers with various properties, offering potential applications in areas like drug delivery and biomaterials .

Protein Chemistry

  • Temporary Blocking of Primary Amines: Citraconic anhydride selectively reacts with primary amines, forming a reversible linkage. This allows researchers to temporarily block these functional groups in proteins and other biomolecules, facilitating the study and manipulation of other parts of the molecule . This temporary blocking can be crucial for studying protein structure and function, as well as in protein purification and modification.
  • Isolation of Histidyl Peptides: Citraconic anhydride can selectively react with histidine residues in peptides, allowing for their isolation and further analysis. This technique is useful in studying protein-protein interactions and other processes involving histidine .

Biomedical Research

  • Antigen Retrieval in Immunohistochemistry: Citraconic anhydride shows promise as a universal retrieval solution in immunohistochemistry, a technique used to visualize specific molecules in tissue sections. By improving the accessibility of target antigens, it can enhance the sensitivity and specificity of immunohistochemical staining . This can be crucial for cancer diagnosis, studying disease progression, and other areas of biomedical research.

Citraconic anhydride can be produced from the dehydration of citraconic acid, which can be obtained through various processes, including the oxidation of certain organic compounds []. It is a colorless to slightly yellow liquid at room temperature, unlike its parent compound maleic anhydride, which is a solid []. This difference arises from the steric hindrance caused by the methyl group in citraconic anhydride, which disrupts the packing of molecules and lowers the melting point [].

Citraconic anhydride finds applications in various scientific fields, including polymer chemistry, material science, and bioconjugation research [, , ].


Molecular Structure Analysis

Citraconic anhydride has a cyclic structure with two anhydride groups (C-O-O-C) and a methyl group attached to a carbon atom within the ring. The presence of the anhydride groups makes the molecule highly reactive. The double bonds within the ring and the anhydride groups contribute to its electrophilic character, making it susceptible to reactions with nucleophiles [].


Chemical Reactions Analysis

Citraconic anhydride undergoes various chemical reactions due to its reactive anhydride groups. Here are some key reactions:

  • Hydrolysis: Citraconic anhydride readily reacts with water to form citraconic acid [].

C5H4O3 (citraconic anhydride) + H2O (water) -> C5H6O4 (citraconic acid)

  • Amination: It reacts with primary amines to form amides with a terminal carboxylate group. This reaction is reversible under acidic conditions (around pH 4) but stable at neutral to alkaline pH (above pH 7) []. This property makes it useful for the temporary blocking of amine groups in biomolecules [].

C5H4O3 (citraconic anhydride) + R-NH2 (primary amine) -> R-C(O)-CH2-CH(COOH)-CO-NH2 (amide) + H2O (water)

  • Esterification: It can react with alcohols to form esters [].

These are just a few examples, and citraconic anhydride can participate in various other addition and condensation reactions due to its reactive functional groups [].


Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: 211-213 °C []
  • Solubility: Soluble in water, ethanol, and other organic solvents []
  • Density: 1.16 g/cm³ []

Citraconic anhydride's mechanism of action depends on the specific application. In polymer chemistry, it can act as a crosslinking agent, forming covalent bonds between polymer chains and enhancing the material's properties []. In bioconjugation research, its ability to reversibly block amine groups allows for the controlled modification of biomolecules []. The mechanism involves the formation of an amide bond between the citraconic anhydride and the amine group, which can be later cleaved under specific conditions.

Citraconic anhydride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon exposure []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

Color/Form

COLORLESS LIQUID

XLogP3

0.2

Boiling Point

213.5 °C
213-214 °C @ 760 MM HG

Density

1.2469 @ 16 °C/4 °C

Melting Point

7.5 °C
7-8 °C

UNII

105NP7PMXX

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (56.18%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (87.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (37.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (87.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (44.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 MM HG @ 47.1 °C

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

616-02-4

Wikipedia

Citraconic anhydride

Methods of Manufacturing

PRODUCTION OF CITRACONIC ANHYDRIDE FROM ITACONIC ACID.
VACUUM PYROLYSIS OF CITRIC OR ITACONIC ACID

General Manufacturing Information

2,5-Furandione, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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